molecular formula C5H9NO4 B1582090 N-Methyliminodiacetic acid CAS No. 4408-64-4

N-Methyliminodiacetic acid

Cat. No.: B1582090
CAS No.: 4408-64-4
M. Wt: 147.13 g/mol
InChI Key: XWSGEVNYFYKXCP-UHFFFAOYSA-N
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Description

N-Methyliminodiacetic acid is an organic compound with the formula CH₃N(CH₂CO₂H)₂. It is a white solid that is primarily used as a chelating agent for iron. This compound is also a component of organoboron reagents, which are widely used in various chemical reactions .

Mechanism of Action

Target of Action

N-Methyliminodiacetic acid, an organic compound with the formula

CH3N(CH2CO2H)2CH_3N(CH_2CO_2H)_2CH3​N(CH2​CO2​H)2​

, is primarily used as a chelating agent for iron . It forms a complex with iron, effectively binding to it and altering its chemical behavior. This makes this compound a crucial component in various biochemical processes involving iron.

Mode of Action

The mode of action of this compound involves its interaction with iron. As a chelating agent, this compound binds to iron, forming a stable complex . This interaction alters the chemical properties of iron, allowing it to participate in various biochemical reactions.

Biochemical Pathways

This compound affects the biochemical pathways involving iron. By chelating iron, this compound can influence the bioavailability and reactivity of iron in these pathways . This can have downstream effects on processes such as oxygen transport and DNA synthesis, which are crucial for cellular function and survival.

Biochemical Analysis

Biochemical Properties

N-Methyliminodiacetic acid is known to interact with various biomolecules. As a chelating agent, it binds to iron, forming a stable complex This interaction plays a crucial role in biochemical reactions, particularly in the context of iron metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its chelating activity. It binds to metal ions, particularly iron, forming stable complexes This can influence various biochemical processes, including enzyme activity and gene expression

Preparation Methods

Chemical Reactions Analysis

N-Methyliminodiacetic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include formaldehyde, formic acid, and various catalysts. Major products formed from these reactions include derivatives used in further chemical synthesis .

Comparison with Similar Compounds

N-Methyliminodiacetic acid can be compared with several similar compounds:

The uniqueness of this compound lies in its specific structure, which allows it to form stable complexes with metal ions and its versatility in various chemical reactions .

Properties

IUPAC Name

2-[carboxymethyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO4/c1-6(2-4(7)8)3-5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSGEVNYFYKXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00196033
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4408-64-4
Record name N-Methyliminodiacetic acid
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Record name N-Methyliminodiacetic acid
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Record name 4408-64-4
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Record name Methyliminodiacetic acid
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Record name N-METHYLIMINODIACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Methyliminodiacetic acid?

A1: this compound has the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol.

Q2: Is there spectroscopic data available for MIDA?

A2: Yes, researchers have characterized MIDA and its derivatives using various spectroscopic techniques. Infrared (IR), Raman, and surface-enhanced Raman spectroscopy (SERS) have been particularly useful in studying the B-N dative bond in MIDA-protected boronate esters. []

Q3: What is the significance of this compound in organic synthesis?

A3: MIDA plays a crucial role as a protecting group for boronic acids, forming MIDA boronates. These derivatives exhibit remarkable stability towards air, moisture, and a wide range of reaction conditions, making them ideal for iterative cross-coupling reactions. [, , ]

Q4: How do MIDA boronates enable iterative cross-coupling strategies?

A4: The MIDA protecting group effectively attenuates the reactivity of the boronic acid towards cross-coupling. This allows for the selective coupling of other reactive groups present in the molecule. Mild, aqueous basic conditions can then deprotect the MIDA boronate, generating the reactive boronic acid for subsequent coupling steps. This cycle can be repeated multiple times, enabling the modular assembly of complex structures. [, , ]

Q5: Can you give examples of specific reactions where MIDA boronates have been successfully employed?

A5: MIDA boronates have been extensively utilized in Suzuki-Miyaura cross-coupling reactions. They have proven particularly useful in the synthesis of polyenes, including natural products like synechoxanthin. [, , ] Other applications include the synthesis of trans-2-(trifluoromethyl)cyclopropanes, [, ] the preparation of acylborons via ozonolysis of alkenylboronates, [] and in meta-selective C–H functionalization reactions. []

Q6: Are there any limitations to using MIDA boronates in synthesis?

A6: While MIDA boronates offer numerous advantages, certain challenges exist. One is the potential for protodeboronation, particularly with electron-deficient boranes. [] Additionally, the development of efficient and general methods for halide masking to enable polarity-reversed iterative cross-coupling strategies is an ongoing area of research. []

Q7: What is the role of computational chemistry in understanding MIDA boronate reactivity?

A7: Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving MIDA boronates. For instance, DFT calculations have provided insights into the regioselectivity of electrophilic addition to allylic MIDA boronates, revealing the stabilizing effect of σ(C-B) hyperconjugation. [] DFT has also been applied to investigate the BF3-promoted rearrangement of oxiranyl MIDA boronates. []

Q8: Has the concept of B-N hyperconjugation in MIDA boronates been explored?

A8: Yes, research indicates that MIDA and its analogue TIDA (N-tert-butyliminodiacetic acid) can stabilize secondary alkyl α-radicals via σB-N hyperconjugation. This phenomenon allows for site-selective C-H bromination. DFT calculations of radical stabilization energies and spin density maps, along with LED-NMR kinetic analysis, support these findings. []

Q9: Are there applications of this compound beyond organic synthesis?

A9: Yes, MIDA has been explored for its coordination chemistry with various metal ions. For example, MIDA forms complexes with lead(II) ions, and these complexes have been studied for their interactions with bioligands like amino acids using voltammetric techniques. [] Additionally, MIDA complexes with hard metal ions like Al3+, Zr4+, Hf4+, and Th4+ have been investigated for their fluoride receptor properties. Notably, the zirconium(IV) complex of MIDA exhibits excellent fluoride binding ability. []

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